1-Acetyl-2-butylcyclopropane-1-carboxylic acid
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Overview
Description
1-Acetyl-2-butylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound features a cyclopropane ring substituted with an acetyl group and a butyl chain, making it a unique structure in organic chemistry. Cyclopropane carboxylic acids are known for their strained ring systems, which impart unique reactivity and properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-butylcyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a butyl-substituted alkene, using a reagent like diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate can then be acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-butylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-Acetyl-2-butylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules with cyclopropane rings.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-butylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetyl and butyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane carboxylic acid: A simpler analog without the acetyl and butyl substitutions.
1-Acetylcyclopropane-1-carboxylic acid: Lacks the butyl group, making it less hydrophobic.
2-Butylcyclopropane-1-carboxylic acid: Lacks the acetyl group, affecting its reactivity and solubility.
Uniqueness
1-Acetyl-2-butylcyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring with both acetyl and butyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90284-96-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-acetyl-2-butylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-3-4-5-8-6-10(8,7(2)11)9(12)13/h8H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
FMWGNJQOIMQJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1(C(=O)C)C(=O)O |
Origin of Product |
United States |
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